N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a dichlorophenyl group, an ethoxy group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dichloroaniline with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then cyclized to form the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit photosystem II in plants, disrupting the electron transport chain and ultimately affecting photosynthesis .
Comparison with Similar Compounds
Similar Compounds
Propanil: An anilide herbicide with a similar dichlorophenyl group.
DCMU (Diuron): Another herbicide that inhibits photosynthesis by blocking electron flow in photosystem II.
Uniqueness
N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-3-22-14-8-19(2)12(7-13(14)20)15(21)18-9-4-5-10(16)11(17)6-9/h4-8H,3H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJNGLPKQYUPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(C(=CC1=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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